![molecular formula C16H18N8O B2597757 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide CAS No. 1448036-61-0](/img/structure/B2597757.png)

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

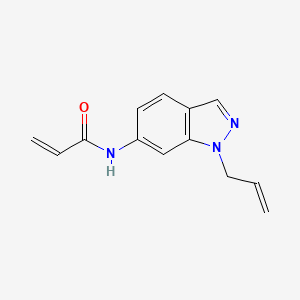

The compound “1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been performed under green chemistry conditions via multicomponent reactions . The reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with CN ion in dimethylformamide, with ketone in the presence of sodium hydride, and with active methylene compounds resulted in the introduction of the corresponding carbon function into its 7-position .Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is characterized by different spectral and elemental analyses .Chemical Reactions Analysis

The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidine derivatives are complex and involve multiple steps. For instance, it reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives are characterized by different spectral and elemental analyses .科学的研究の応用

Antihypertensive Agents

Triazolopyrimidine derivatives have been investigated for their potential as antihypertensive agents. A study by Bayomi et al. (1999) synthesized a series of 1,2,4-triazolo[1,5-alpha]pyrimidines with different moieties. Among these, certain compounds displayed promising antihypertensive activity in vitro and in vivo (Bayomi et al., 1999).

Antimicrobial Activity

Compounds based on the triazolopyrimidine structure have shown antimicrobial properties. Farghaly (2008) reported the synthesis of 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one derivatives with notable antimicrobial activity (Farghaly, 2008).

Antitumor Activities

Enaminones derived from triazolopyrimidines have been used to synthesize compounds with antitumor properties. Riyadh (2011) explored the synthesis of N-arylpyrazole-containing enaminones and their derivatives, finding that some compounds exhibited cytotoxic effects against certain cancer cell lines (Riyadh, 2011).

Cardiovascular Agents

Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, assessing their coronary vasodilating and antihypertensive activities. One compound, in particular, showed potent cardiovascular agent properties (Sato et al., 1980).

Spectroscopic Characterization and Antibacterial Activity

Lahmidi et al. (2019) conducted a study on a novel pyrimidine derivative with the 1,2,4-triazolo[1,5-a]pyrimidine ring, examining its structure through spectroscopic techniques and evaluating its antibacterial activity against various microbial strains (Lahmidi et al., 2019).

Synthesis Techniques

Various studies have focused on the synthesis of triazolopyrimidines and their derivatives, revealing different methods and the resulting structural and chemical properties. These include works by Erkin and Krutikov (2007) and Wamhoff et al. (1993) (Erkin & Krutikov, 2007), (Wamhoff et al., 1993).

将来の方向性

作用機序

Target of Action

The primary target of the compound 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation .

Mode of Action

The compound interacts with LSD1, inhibiting its activity . This interaction is facilitated by a hydrogen bond between the nitrogen atom in the pyridine ring of the compound and Met332 of LSD1 . This results in significant inhibition of LSD1’s activity .

Biochemical Pathways

The inhibition of LSD1 by this compound affects the lysine methylation pathway . This can lead to downstream effects such as the suppression of cancer cell proliferation and migration .

Pharmacokinetics

The compound’s interaction with lsd1 suggests it has sufficient bioavailability to reach its target within cells .

Result of Action

The result of the compound’s action is the significant inhibition of LSD1’s activity . This leads to the suppression of cancer cell proliferation and migration .

特性

IUPAC Name |

1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-pyridin-4-ylethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8O/c1-23-14-13(21-22-23)15(20-10-19-14)24-8-12(9-24)16(25)18-7-4-11-2-5-17-6-3-11/h2-3,5-6,10,12H,4,7-9H2,1H3,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWTZPRZCHWCJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCCC4=CC=NC=C4)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2597677.png)

![1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2597683.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]proline](/img/structure/B2597684.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2597690.png)

![1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2597691.png)

![3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2597695.png)